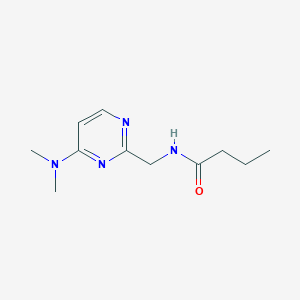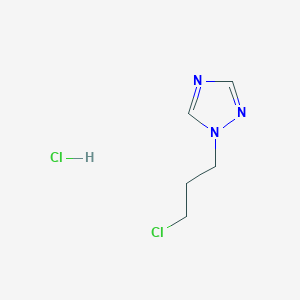
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8H,2-5H2,1H3 . This indicates the presence of a methyl group (CH3) attached to a pyrazolyl group, which is further attached to a cyclohexanone ring .Physical And Chemical Properties Analysis
“this compound” is an oil-like substance . Its storage temperature is not specified . The boiling point is also not provided .Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
Research has developed novel synthesis methods for creating complex derivatives related to 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one. A study by Tu et al. (2014) introduced a four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines, demonstrating a versatile approach to constructing skeletally diverse derivatives from simple starting materials (Tu et al., 2014). This method highlights the compound's role in facilitating the assembly of complex molecular architectures through efficient synthetic routes.
Structural Characterization and Analysis
Further investigations have been focused on understanding the molecular and crystal structures of derivatives related to this compound. For example, Asiri et al. (2011) provided detailed insights into the asymmetric unit and conformation of a related compound, emphasizing the significance of weak intermolecular hydrogen bonding in determining the crystal structure (Asiri et al., 2011).
Applications in Material Science
On the application side, Choi et al. (2015) explored the use of N′-cyclohexyl substituted N,N-bispyrazolyl ligand complexes with metals like zinc(II) and cadmium(II), revealing their potential in catalyzing polymerization processes (Choi et al., 2015). This research underscores the role of this compound derivatives in developing new catalysts with applications ranging from material science to synthetic chemistry.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1-methylpyrazol-4-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSFYFHCAHJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1231258-34-6 |
Source


|
| Record name | 4-(1-methyl-1H-pyrazol-4-yl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)

![N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B2864711.png)
![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2864723.png)
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2864724.png)


![2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2864728.png)
![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)
